5-Bromo-2-(4-bromo-2-carboxyphenoxy)benzoic acid
Description
5-Bromo-2-(4-bromo-2-carboxyphenoxy)benzoic acid (CAS: 1311197-85-9) is a brominated benzoic acid derivative featuring two aromatic rings connected by an ether linkage. Its molecular formula is C₁₄H₈Br₂O₅, with a molecular weight of 416.02 g/mol. Synthetically, such compounds are often prepared via Ullman coupling or Suzuki cross-coupling reactions, as seen in related brominated benzoic acids .
Structurally, the molecule exhibits steric hindrance due to the ortho-substituted carboxy groups, which may influence its crystallinity and intermolecular interactions, such as hydrogen bonding (e.g., carboxylic acid dimer formation) .
Properties
IUPAC Name |
5-bromo-2-(4-bromo-2-carboxyphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2O5/c15-7-1-3-11(9(5-7)13(17)18)21-12-4-2-8(16)6-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAAOKRMPXRIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)OC2=C(C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716488 | |
| Record name | 2,2'-Oxybis(5-bromobenzoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311197-85-9 | |
| Record name | Benzoic acid, 2,2′-oxybis[5-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Oxybis(5-bromobenzoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-bromo-2-carboxyphenoxy)benzoic acid typically involves multiple steps, including bromination, esterification, and coupling reactions. One common method involves the bromination of 2-carboxyphenol followed by coupling with 5-bromobenzoic acid under specific conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction Reactions: The carboxylic acid groups can participate in redox reactions under appropriate conditions.
Coupling Reactions: The phenoxy and benzoic acid groups can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products:
Substitution Products: Various substituted benzoic acids and phenols.
Coupling Products: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon bonds.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Used in research to study the effects of brominated aromatic compounds on biological systems.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-bromo-2-carboxyphenoxy)benzoic acid involves its interaction with molecular targets through its functional groups. The bromine atoms and carboxyphenoxy group can participate in various chemical interactions, influencing the reactivity and stability of the compound. These interactions can affect the compound’s behavior in catalytic and biological systems, making it a valuable tool in research and industrial applications.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-bromo-2-(4-bromo-2-carboxyphenoxy)benzoic acid with key analogs:
Key Observations:
- Substituent Effects : The presence of bromine atoms and carboxylic acid groups in the target compound increases its polarity compared to analogs like 5-bromo-2-(cyclohexanecarboxamido)benzoic acid, which has a lipophilic cyclohexane group .
- Solubility: The dual carboxylic acid groups improve water solubility relative to non-carboxylic analogs but may still limit bioavailability due to poor membrane permeability.
- Hydrogen Bonding: Similar to 5-bromo-2-(phenylamino)benzoic acid, the target compound can form intermolecular hydrogen bonds (e.g., acid dimers), influencing crystallization and stability .
Stability and Formulation Challenges
- Degradation Risks : Bromine substituents may increase susceptibility to photodegradation, necessitating protective packaging or stabilizers in pharmaceutical formulations .
Biological Activity
5-Bromo-2-(4-bromo-2-carboxyphenoxy)benzoic acid is a brominated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
- Molecular Formula : C14H10Br2O4
- Molecular Weight : Approximately 405.06 g/mol
- Structure : The compound features multiple bromine substituents and a carboxyphenoxy group, which significantly influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves bromination reactions of benzoic acid derivatives. Common reagents include N-bromosuccinimide, which facilitates selective bromination under controlled conditions. The synthesis process can be optimized to enhance yield and purity through techniques such as recrystallization and chromatography.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Binding Affinity : The presence of bromine atoms enhances the compound's binding affinity to proteins and enzymes, which may influence metabolic and signaling pathways.
- Halogen Bonding : The compound's mechanism includes halogen bonding and hydrogen bonding facilitated by the carboxylic group, allowing it to interact effectively with nucleophilic sites on proteins.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes critical for various biological processes, making it a candidate for drug development aimed at specific diseases.
Case Studies
A notable case study involved the assessment of brominated aromatic compounds in modulating enzyme activity related to metabolic disorders. The findings indicated that compounds like this compound could serve as lead compounds in developing treatments for conditions such as diabetes, given their influence on glucose metabolism pathways .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 405.06 g/mol | Varies (typically between 300-500 g/mol) |
| Binding Mechanism | Halogen bonding, hydrogen bonding | Similar mechanisms observed |
| Biological Activity | Potential enzyme inhibition | Antimicrobial, anti-inflammatory |
| Applications | Medicinal chemistry, organic synthesis | Drug development, biochemical research |
Research Findings
Recent experimental studies have highlighted the following findings regarding the biological activity of this compound:
- Inhibition Studies : In vitro assays demonstrated that this compound could inhibit specific proteases and kinases involved in critical signaling pathways.
- Metabolic Pathway Influence : The compound's interaction with metabolic enzymes suggests a role in regulating glucose levels, indicating potential applications in diabetes management .
- Structural Activity Relationship (SAR) : Investigations into the structure-activity relationship have revealed that modifications to the bromine substituents can significantly impact binding affinity and biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
